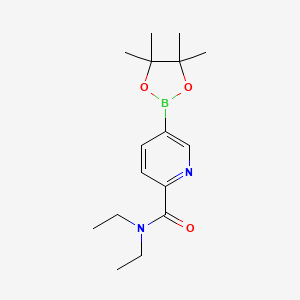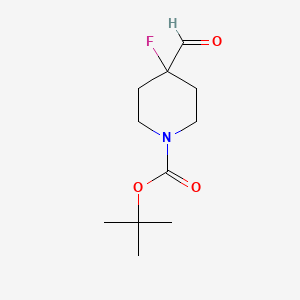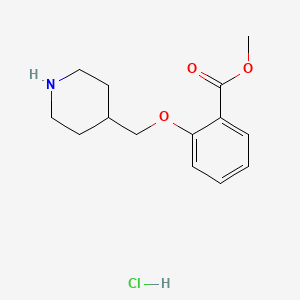
Methyl 2-cyclopentyl-2-hydroxyphenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyclopentyl-2-hydroxyphenylacetate is a compound that can be associated with various chemical synthesis processes and molecular structures. While the exact compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, and chemical properties are discussed, which can provide insights into the analysis of Methyl 2-cyclopentyl-2-hydroxyphenylacetate.
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures and the use of catalysts. For instance, a high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol and its acetate derivative is reported, which involves protection and selective esterification steps . Similarly, a palladium-catalyzed reaction is used for the multiple arylation of 2-hydroxy-2-methylpropiophenone, indicating the potential for complex reactions involving palladium catalysts in the synthesis of related compounds . Additionally, the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate from L-serine demonstrates the use of Michael additions and Diels–Alder reactions in the creation of cyclopropyl-containing amino acids .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by spectroscopic methods and X-ray crystallography. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was determined, revealing a chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds . Similarly, the molecular structure of 2,4-diacetyl-3-(2-chlorophenyl)-5-hydroxy-5-methyl-N-(4-methylphenyl)-1-cyclohexenylamine was described, with two intramolecular hydrogen bonds being identified .
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex, involving multiple bond cleavages and the formation of new bonds. The palladium-catalyzed reaction mentioned earlier leads to multiple arylation via successive C-C and C-H bond cleavages . This indicates that related compounds can undergo significant structural changes under the influence of catalysts and specific reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures and the functional groups present. The protective group in the synthesized hydroxytyrosol derivative is hydrolyzed under certain pH conditions, which affects its stability and reactivity . The synthesis of methyl 2-methyl-α-oxophenylacetate also highlights the importance of reaction conditions, such as the concentration of sulfuric acid and temperature, on the yield and purity of the product .
科学的研究の応用
Chemical Synthesis and Analysis
Methyl 2-cyclopentyl-2-hydroxyphenylacetate is involved in various chemical synthesis processes. For instance, it was synthesized from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate and used in further chemical reactions, demonstrating its role in complex organic synthesis and chemical transformations. The compound also serves as an intermediate in reactions, such as the synthesis of 3-quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate, indicating its utility in producing more complex chemical structures (Moszner et al., 2003), (Liu et al., 2008).
Antimicrobial Activity
Certain derivatives and structurally related compounds of Methyl 2-cyclopentyl-2-hydroxyphenylacetate have been studied for their biological activities. For instance, derivatives like 4-epiradicinol have shown inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential antimicrobial applications (Varma et al., 2006).
Safety And Hazards
The safety information for Methyl 2-cyclopentyl-2-hydroxyphenylacetate includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
特性
IUPAC Name |
methyl 2-cyclopentyl-2-(2-hydroxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-17-14(16)13(10-6-2-3-7-10)11-8-4-5-9-12(11)15/h4-5,8-10,13,15H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGDYKOFDODHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCC1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopentyl-2-hydroxyphenylacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1322755.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochloride](/img/structure/B1322758.png)
![2-Methyl-2,5-diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1322759.png)





![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1322774.png)


![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)
